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Compound of Interest

Compound Name:
(4-(Aminomethyl)phenyl)methanol

hydrochloride

Cat. No.: B112510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for (4-
(Aminomethyl)phenyl)methanol hydrochloride, a key intermediate in the synthesis of

various biologically active molecules. This document details nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

for their acquisition.

Data Presentation
The following tables summarize the quantitative spectral data for (4-
(Aminomethyl)phenyl)methanol hydrochloride. Due to the limited availability of

experimentally verified public data for this specific salt, predicted values based on the structure

and data from similar compounds are included and noted.

Table 1: ¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆

Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.4 Broad Singlet 3H -NH₃⁺

7.42 Doublet 2H Ar-H

7.35 Doublet 2H Ar-H

5.25 Triplet 1H -OH

4.50 Doublet 2H -CH₂OH

3.95 Quartet 2H Ar-CH₂-N

Note: The chemical shifts are predicted and can vary based on concentration and experimental

conditions. The broad singlet for the ammonium protons (-NH₃⁺) can exchange with water in

the solvent, potentially altering its chemical shift and integration.

A previously reported ¹H-NMR spectrum for (4-aminomethylphenyl)methanol hydrochloride in

DMSO-d6 showed peaks at δ 7.20 (s, 4H), 5.04 (s, 2H), 4.42 (s, 2H), 3.83 (s, 1H), and 2.45 (s,

2H)[1]. However, the reported integrations and multiplicities, particularly a singlet for four

aromatic protons, are inconsistent with the expected spectrum for a para-substituted benzene

ring.

Table 2: ¹³C NMR Spectral Data (Predicted)
Solvent: DMSO-d₆

Frequency: 100 MHz
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Chemical Shift (δ) ppm Assignment

~143 Ar-C (quaternary, attached to -CH₂OH)

~135 Ar-C (quaternary, attached to -CH₂NH₃⁺)

~128 Ar-CH

~127 Ar-CH

~62 -CH₂OH

~42 -CH₂NH₃⁺

Note: These are predicted chemical shifts based on the structure of (4-
(Aminomethyl)phenyl)methanol hydrochloride.

Table 3: IR Spectral Data (Predicted Absorptions)
Wavenumber (cm⁻¹) Intensity Assignment

3200-3500 Broad O-H stretch (alcohol)

2800-3100 Medium-Strong N-H stretch (ammonium salt)

2850-3000 Medium
C-H stretch (aromatic and

aliphatic)

1600-1650 Medium N-H bend (ammonium salt)

1450-1600 Medium-Strong C=C stretch (aromatic ring)

1000-1100 Strong C-O stretch (primary alcohol)

800-850 Strong
C-H bend (para-disubstituted

aromatic)

Note: An FTIR spectrum of a related compound, (4-Aminophenyl)-methanol hydrochloride, has

been noted to be acquired using a KBr wafer technique[2].

Table 4: Mass Spectrometry Data
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Ionization Mode m/z Assignment

APCI+ 138.3 [M+H]⁺

Note: The observed mass corresponds to the protonated form of the free base, (4-

(Aminomethyl)phenyl)methanol[1].

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy
2.1.1 Sample Preparation for ¹H and ¹³C NMR

For obtaining high-quality NMR spectra of solid organic compounds like (4-
(Aminomethyl)phenyl)methanol hydrochloride, the following sample preparation protocol is

recommended[3][4][5]:

Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 20-100 mg

for ¹³C NMR[4].

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

For amine hydrochlorides, DMSO-d₆ or D₂O are common choices.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial. Gentle warming or vortexing can aid dissolution.

Filtration: To remove any particulate matter that can degrade spectral quality, filter the

solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR

tube[3].

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid

sodium salt (DSS) for aqueous solutions can be added, though referencing to the residual

solvent peak is also common[4].
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Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and

contamination, and clearly label the tube.

2.1.2 Data Acquisition

Instrument Tuning: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C).

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium

signal of the solvent to ensure field stability. The magnetic field homogeneity is then

optimized through a process called shimming to achieve sharp spectral lines.

Acquisition Parameters: Standard pulse sequences are used for data acquisition. For ¹³C

NMR, proton decoupling is typically employed to simplify the spectrum to single lines for

each carbon environment. The number of scans is adjusted to achieve an adequate signal-

to-noise ratio, which is generally higher for the less sensitive ¹³C nucleus.

Infrared (IR) Spectroscopy
2.2.1 KBr Pellet Method

The KBr pellet technique is a common method for obtaining the IR spectrum of a solid

sample[6][7]:

Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and

pestle.

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr)

to the mortar and thoroughly mix with the sample. It is crucial to work in a low-humidity

environment as KBr is hygroscopic.

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10

tons) using a hydraulic press to form a thin, transparent or translucent pellet[8].

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the

spectrum. A background spectrum of a pure KBr pellet should be run first for background

correction.
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Mass Spectrometry
2.3.1 Atmospheric Pressure Chemical Ionization (APCI)

APCI is a suitable ionization technique for relatively polar and thermally stable small

molecules[9][10].

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol or acetonitrile.

Introduction: The sample solution is introduced into the APCI source, typically via direct

infusion or coupled with a liquid chromatography system.

Ionization: The sample is nebulized and vaporized in a heated chamber. A corona discharge

then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules,

forming [M+H]⁺ ions.

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole,

time-of-flight) where they are separated based on their mass-to-charge ratio (m/z) and

detected.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

organic compound.
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Caption: Workflow for Spectroscopic Analysis of a Solid Organic Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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